2-Bromo-4-iodo-5-methylpyrimidine
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Overview
Description
2-Bromo-4-iodo-5-methylpyrimidine is a heterocyclic aromatic compound that contains both bromine and iodine substituents on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-5-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method starts with 2-chloro-5-methylpyridine, which undergoes nitration, reduction, diazotization, and iodination reactions to yield the desired compound . Another approach involves the bromination of 4-iodo-5-methylpyrimidine using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Palladium-Catalyzed Cross-Coupling: Reagents include arylboronic acids or alkynylzincs, with palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various functionalized pyrimidine derivatives can be obtained.
Coupling Products: New pyrimidine-based compounds with extended conjugation or functional groups.
Scientific Research Applications
2-Bromo-4-iodo-5-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Material Science: The compound is used in the development of liquid crystalline materials and ferroelectric displays.
Organic Synthesis: It is a valuable building block for constructing complex heterocyclic structures in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking substrate access . The molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyrimidine: Lacks the iodine substituent, making it less versatile in cross-coupling reactions.
4-Iodo-5-methylpyrimidine: Lacks the bromine substituent, which can affect its reactivity and applications.
5-Bromo-2-iodopyrimidine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-4-iodo-5-methylpyrimidine is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C5H4BrIN2 |
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Molecular Weight |
298.91 g/mol |
IUPAC Name |
2-bromo-4-iodo-5-methylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3 |
InChI Key |
XIIAZCLWFHYJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1I)Br |
Origin of Product |
United States |
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